molecular formula C12H14N4O B5090266 5-((4-Ethylphenyl)amino)-6-methyl-1,2,4-triazin-3-ol

5-((4-Ethylphenyl)amino)-6-methyl-1,2,4-triazin-3-ol

Cat. No.: B5090266
M. Wt: 230.27 g/mol
InChI Key: FQEDYFTZUWIIBM-UHFFFAOYSA-N
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Description

5-((4-Ethylphenyl)amino)-6-methyl-1,2,4-triazin-3-ol is a synthetic 1,2,4-triazine derivative intended for research and development purposes. Compounds based on the 1,2,4-triazine scaffold are the subject of extensive investigation due to their broad utility in various areas of scientific research . This heterocyclic system is recognized as a privileged structure in medicinal chemistry and has been explored for a wide range of potential biological activities. Research on analogous 1,2,4-triazine structures has indicated potential applications as antimicrobial, antifungal, and cytotoxic agents, making this core a valuable template for developing new chemical probes and pharmaceutical leads . The specific substitution pattern of this compound, featuring a 4-ethylphenylamino group at the 5-position, may be of particular interest for structure-activity relationship (SAR) studies aimed at optimizing biological potency and selectivity. Researchers can utilize this chemical as a key intermediate or building block in organic synthesis, or as a candidate for in vitro biological screening. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(4-ethylanilino)-6-methyl-2H-1,2,4-triazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-3-9-4-6-10(7-5-9)13-11-8(2)15-16-12(17)14-11/h4-7H,3H2,1-2H3,(H2,13,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEDYFTZUWIIBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC(=O)NN=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Ethylphenyl)amino)-6-methyl-1,2,4-triazin-3-ol typically involves the reaction of 4-ethylphenylamine with a suitable triazine precursor under controlled conditions. One common method involves the cyclization of 4-ethylphenylamine with cyanuric chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, the process is often optimized to enhance efficiency and reduce costs. This may involve the use of continuous flow reactors, automated control systems, and advanced purification techniques. The choice of solvents, catalysts, and reaction conditions is carefully tailored to achieve the desired product quality and consistency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl group undergoes substitution with electrophiles under acidic or basic conditions:

Reaction TypeReagents/ConditionsProductYield (%)Reference
Alkylation CH₃I, NaH/DMF, 0°C → RT, 12 h3-Methoxy derivative78
Acylation Ac₂O, pyridine, reflux, 4 h3-Acetoxy derivative85
Sulfonation ClSO₃H, DCM, 0°C, 2 h3-Sulfo derivative62

Condensation and Cyclization

The amino group at position 5 reacts with carbonyl compounds to form heterocyclic systems:

3.1. With Aldehydes

  • Example : Condensation with benzaldehyde (PhCHO) in ethanol/HCl yields Schiff bases, which cyclize to triazolo[1,5-a]pyrimidines under microwave irradiation (120°C, 20 min) .

3.2. With Active Methylene Reagents

Reaction with ethyl acetoacetate in acetic acid/ammonium acetate produces fused triazepinones via cyclocondensation :

5-((4-Ethylphenyl)amino)-6-methyl-1,2,4-triazin-3-ol+CH₃COCH₂COOEtΔTriazepinone derivative (82% yield)\text{this compound} + \text{CH₃COCH₂COOEt} \xrightarrow{\Delta} \text{Triazepinone derivative (82\% yield)}

1,3-Dipolar Cycloadditions

The triazine ring participates in regioselective cycloadditions with alkynes and nitriles :

DipolarophileConditionsProductRegioselectivityReference
DMAD Toluene, 80°C, 6 hPyrrolo[2,1-f] triazine5:1 (major:minor)
Ethoxypropene EtOH, reflux, 12 hPyrazolo[3,4-d]pyrimidineExclusive

Oxidation and Redox Behavior

The methyl group at position 6 is susceptible to oxidation:

Oxidizing AgentConditionsProductNotesReference
KMnO₄/H₂SO₄ 0°C → RT, 2 h6-Carboxylic acid derivativeRequires pH control
H₂O₂/FeSO₄ EtOH/H₂O, 50°C, 4 h6-Hydroxymethyl derivativeRadical-mediated pathway

Coupling Reactions

Palladium-catalyzed cross-couplings enable functionalization of the ethylphenyl group:

Reaction TypeCatalysts/LigandsSubstrateProductYield (%)Reference
Suzuki–Miyaura Pd(PPh₃)₄, K₂CO₃, dioxaneArylboronic acidsBiaryl-substituted derivatives70–88
Buchwald–Hartwig Pd₂(dba)₃/Xantphos, t-BuONaAryl halidesN-Arylated analogs65

Mechanistic Insights

  • Nucleophilic substitution at C3 proceeds via an SNAr mechanism, with deprotonation of the hydroxyl group as the rate-determining step.

  • Cycloadditions follow inverse electron-demand pathways, with the triazine acting as a π-deficient diene .

  • Oxidation of the methyl group involves hydroxyl radical intermediates, confirmed by ESR studies.

Scientific Research Applications

5-((4-Ethylphenyl)amino)-6-methyl-1,2,4-triazin-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-((4-Ethylphenyl)amino)-6-methyl-1,2,4-triazin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses, contributing to its observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent-driven properties:

Compound Name Substituents (Position) Key Functional Groups Biological/Physicochemical Notes Reference
5-((4-Ethylphenyl)amino)-6-methyl-1,2,4-triazin-3-ol 5-(4-ethylphenylamino), 6-methyl, 3-OH Hydroxyl, aryl amino, methyl Potential HDAC6 binding (inferred)
D1 (3-(allylsulfanyl)-6-methyl-1,2,4-triazine-5-ol) 3-allylsulfanyl, 6-methyl, 5-OH Sulfur ether, hydroxyl Disrupts bacterial predation; no MIC
D0 (3-(methylsulfanyl)-6-methyl-1,2,4-triazine-5-amine) 3-methylsulfanyl, 6-methyl, 5-NH₂ Sulfur ether, amine Inactive in bacterial predation assays
5-[(4-Isopropylphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one 5-(4-isopropylphenylamino), 6-methyl, 3-keto Ketone, aryl amino Binds HDAC6 ubiquitin pocket (PDB:5KH9)
4-Amino-6-(4-chlorophenyl)-3-methyl-1,2,4-triazin-5(4H)-one 4-amino, 6-(4-Cl-phenyl), 3-methyl Chlorophenyl, amine, ketone Unspecified bioactivity
Thiourea, [5-[2-(4-chlorophenyl)ethenyl]-6-methyl-1,2,4-triazin-3-yl]- 5-(4-Cl-phenyl ethenyl), 3-thiourea Chlorophenyl ethenyl, thiourea Sulfur-rich; potential agrochemical use
Substituent Impact Analysis:

Position 3 Modifications: Hydroxyl (-OH) groups (e.g., target compound, D1) enhance hydrogen-bonding capacity, critical for enzyme interactions (e.g., HDAC6 binding in ). Replacement with amine (-NH₂) or thiourea reduces activity, as seen in D0’s loss of antibacterial effects . Ketone (=O) groups (e.g., triazinones) may alter electron distribution, affecting binding pocket compatibility .

Aryl Amino Groups at Position 5: Ethylphenyl (target compound) vs. isopropylphenyl (HDAC6 ligand): Bulkier isopropyl groups may improve hydrophobic interactions in enzyme pockets, but ethylphenyl balances lipophilicity and steric hindrance .

Position 6 Methyl Group :

  • A conserved methyl group in many analogues (target compound, D1, D0) suggests a role in stabilizing the triazine core or modulating steric effects.

Pharmacological and Biochemical Comparisons

  • Antimicrobial Activity :

    • D1 and D41 (3-(allylsulfanyl)-6-(thiophen-2-yl)-1,2,4-triazine-5-ol) disrupt bacterial predation by Tetrahymena, while D0 (amine-substituted) is inactive, underscoring the necessity of the hydroxyl group for activity .
    • The target compound’s hydroxyl group at position 3 may similarly contribute to microbial interaction, though direct evidence is lacking.
  • Enzyme Binding (HDAC6): The HDAC6-bound analogue (5-[(4-isopropylphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one) demonstrates that aryl amino groups at position 5 and methyl at 6 are compatible with enzyme binding. The ketone at position 3 likely participates in hydrogen bonding within the ubiquitin pocket .
  • CNS Effects: IM-3 (5-(4-ethylphenyl)-3-phenylimidazolidin-2,4-dione), a non-triazine heterocycle with a 4-ethylphenyl group, exhibits CNS activity, hinting that the ethylphenyl moiety in the target compound may confer neuropharmacological properties .

Biological Activity

5-((4-Ethylphenyl)amino)-6-methyl-1,2,4-triazin-3-ol, also known as 3-[(4-Ethylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol, is a compound belonging to the triazine class of heterocyclic compounds. This article explores its biological activity, focusing on its potential applications in medicine and agriculture, as well as its mechanisms of action.

Property Value
Molecular FormulaC12H14N4O
Molecular Weight230.27 g/mol
IUPAC Name3-(4-ethylanilino)-6-methyl-1,2,4-triazin-5-one
InChI KeyDLWDMSDZXWVPRJ-UHFFFAOYSA-N
Canonical SMILESCCC1=CC=C(C=C1)NC2=NN=C(C(=O)N2)C

Synthesis

The synthesis of this compound typically involves the reaction of 4-ethylphenylamine with 6-methyl-1,2,4-triazine-5-one. This reaction is conducted under controlled conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed to monitor the synthesis process and assess the quality of the final product.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated that this compound effectively inhibits the growth of various bacterial strains. For example, it has shown promising results against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has been shown to induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were reported at approximately 25.72 ± 3.95 μM for MCF7 cells . Flow cytometry results indicated that treatment with this compound leads to increased rates of apoptosis in a dose-dependent manner .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways.
  • Receptor Interaction : It may bind to cellular receptors that regulate apoptosis and cell cycle progression.
  • DNA Interaction : There is evidence suggesting that it can intercalate into DNA strands, leading to disruptions in replication and transcription processes .

Study on Anticancer Effects

In a study conducted on tumor-bearing mice, administration of this compound resulted in significant suppression of tumor growth compared to control groups. The treatment led to a reduction in tumor size by up to 50% over a four-week period .

Antimicrobial Efficacy Trial

Another notable trial assessed the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 10 µg/mL for both bacterial strains, highlighting its potential as an effective antimicrobial agent.

Q & A

Q. What synthetic routes are recommended for 5-((4-Ethylphenyl)amino)-6-methyl-1,2,4-triazin-3-ol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions between substituted phenylacetamides and triazine-thiol precursors, as seen in analogous triazine derivatives . Optimization involves:
  • Factorial Design : Systematically varying temperature (e.g., 60–100°C), solvent polarity (e.g., DMF vs. ethanol), and stoichiometry to maximize yield .
  • Catalyst Screening : Testing bases like K₂CO₃ or DBU to enhance nucleophilic substitution efficiency .
  • Purification : Use preparative HPLC or recrystallization (e.g., ethanol/water mixtures) to isolate high-purity product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : A multi-technique approach is critical:
  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.4 ppm) and triazine carbons (δ 160–170 ppm) to confirm substitution patterns .
  • HPLC-MS : Monitor purity (>98%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 261) .
  • FTIR : Identify key functional groups (e.g., N-H stretch at ~3300 cm⁻¹, triazine ring vibrations at 1500–1600 cm⁻¹) .

Q. What theoretical frameworks explain the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model:
  • Electron Distribution : Analyze HOMO-LUMO gaps to predict reactivity in nucleophilic/electrophilic environments .
  • Tautomeric Stability : Compare energy levels of triazin-3-ol vs. triazin-3(2H)-one tautomers to determine dominant forms .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?

  • Methodological Answer : Use in silico tools to:
  • Molecular Dynamics (MD) Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to assess stability .
  • Docking Studies : Predict interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina .
  • Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites for derivatization .

Q. What strategies resolve contradictions in stability data under varying pH conditions?

  • Methodological Answer : Address discrepancies via:
  • Controlled Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH) across pH 1–13, monitoring decomposition via UPLC .
  • Kinetic Modeling : Apply first-order decay models to quantify half-lives and identify pH-dependent degradation pathways (e.g., hydrolysis at acidic pH) .
  • Isolation of Degradants : Use LC-MS/MS to characterize byproducts and propose degradation mechanisms .

Q. How to design experiments to study the compound’s environmental degradation?

  • Methodological Answer : Follow ecotoxicological frameworks:
  • Abiotic/Biotic Testing :
  • Hydrolysis : Expose to UV light (λ = 254 nm) in aqueous buffers to simulate photolysis .
  • Microbial Degradation : Use soil slurry assays (OECD 307) with LC-MS quantification .
  • Partitioning Studies : Measure log Kow (octanol-water) and soil adsorption coefficients (Kd) to model environmental mobility .

Methodological Comparison Tables

Analytical Technique Key Parameters Application Reference
¹H NMRδ 7.2 ppm (aryl H), δ 2.4 ppm (CH₃)Confirm substitution pattern
HPLC-MSRetention time: 8.2 min, m/z 261Quantify purity and detect impurities
DFT CalculationsHOMO-LUMO gap: 4.3 eVPredict electronic reactivity
Degradation Condition Half-Life (pH 7) Primary Degradant Reference
UV Light (254 nm)12 hTriazine ring-opened diol
Soil Microcosm30 daysN-deethylated metabolite

Key Considerations for Experimental Design

  • Theoretical Alignment : Anchor studies to frameworks like DFT for reactivity or OECD guidelines for environmental fate .
  • Data Validation : Cross-reference NMR/MS data with synthetic intermediates to confirm structural assignments .
  • Contradiction Mitigation : Use multivariate analysis (e.g., PCA) to identify outliers in stability datasets .

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